2-Amino-3-butynoic acid
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Overview
Description
2-Amino-3-butynoic acid is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, along with a butynoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-butynoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of the amide protecting group and the esters, followed by decarboxylation, yields the desired alpha-amino acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, substitution, and reductive amination, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-butynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the butynoic acid side chain to a double or single bond.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-Amino-3-butynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research explores its potential therapeutic applications, including as an antibiotic or anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-butynoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cysteine desulfurase and cystathionine gamma-lyase by binding to their active sites, thereby affecting metabolic processes in cells . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .
Comparison with Similar Compounds
- 2-Amino-3-butenoic acid
- 2-Amino-3-butanoic acid
- 2-Amino-3-pentynoic acid
Comparison: Compared to these similar compounds, 2-Amino-3-butynoic acid is unique due to its triple bond in the side chain, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-aminobut-3-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUAJFIEKRKPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868259 |
Source
|
Record name | 2-Aminobut-3-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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